molecular formula C8H6ClNO B8674892 3-Chloro-5-methylfuro[3,2-b]pyridine

3-Chloro-5-methylfuro[3,2-b]pyridine

Cat. No.: B8674892
M. Wt: 167.59 g/mol
InChI Key: WCYUWUJWLTVMQX-UHFFFAOYSA-N
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Description

3-Chloro-5-methylfuro[3,2-b]pyridine is a fused heterocyclic compound comprising a pyridine ring fused with a furan ring.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-5-methylfuro[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-8(10-5)6(9)4-11-7/h2-4H,1H3

InChI Key

WCYUWUJWLTVMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocyclic Core: The furo[3,2-b]pyridine system (target compound) incorporates an oxygen atom in the fused furan ring, making it more electron-deficient than thieno[3,2-b]pyridine (), where sulfur’s lower electronegativity enhances aromaticity and stability . Pyridine derivatives (e.g., ) lack fused rings, simplifying synthesis but reducing conformational rigidity compared to fused systems.
  • Substituent Effects: Trifluoromethyl (CF₃) and Ester Groups (): The CF₃ group increases metabolic stability in pharmaceuticals, while the ester (COOCH₃) enables hydrolysis-driven functionalization . Methoxy (OCH₃) Groups (): Electron-donating OCH₃ enhances pyridine’s basicity but may lead to demethylation under acidic conditions.

Research Findings and Trends

  • Electronic Modulation: Thienopyridines () exhibit greater aromatic stability than furopyridines, impacting their UV-Vis absorption and fluorescence properties .
  • Synthetic Accessibility: Pyridine derivatives with methoxy groups () are often synthesized via nucleophilic aromatic substitution, whereas fused systems (e.g., furo/thienopyridines) require cyclization strategies.
  • Applications: CF₃-containing compounds () are prioritized in agrochemicals for resistance management, while thienopyridines () are explored in optoelectronics due to sulfur’s conductive properties .

Preparation Methods

Halogenation of Methylfuropyridine Precursors

A direct method involves the selective chlorination of 5-methylfuro[3,2-b]pyridine derivatives. In Example 12, Stage 1 of RU2154065C2 , 2,3-dichloro-5-methylfuro[3,2-b]pyridine is dissolved in tetrahydrofuran (THF) and treated with methylmagnesium bromide (MeMgBr) at −78°C. The Grignard reagent selectively dechlorinates the 2-position, yielding 3-chloro-5-methylfuro[3,2-b]pyridine with >85% purity after workup.

Key Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield
1MeMgBr, THF−78°C2 h72%

This method avoids over-chlorination and leverages the steric hindrance of the methyl group to direct regioselectivity .

Cyclocondensation of Chlorinated Pyridine Intermediates

A two-step approach combines pyridine ring formation with subsequent furan cyclization. DE2143989A1 describes a Diels-Alder-inspired protocol using 4-methyloxazol and sulfone derivatives. For example, 3-chloro-5-methylpyridine-2-sulfonyl chloride reacts with 2,5-dihydrofuran in benzene at 130°C for 8 hours, forming the furopyridine core. Acidic hydrolysis then removes the sulfonyl group, yielding the target compound.

Optimized Conditions

  • Cyclization : 130°C, 8 h, benzene

  • Hydrolysis : 48% HBr, reflux, 3 h

  • Overall Yield : 68%

Metal-Free Heterocyclization of Pyridine-N-Oxides

Adapting methodologies from J. Org. Chem. , pyridine-N-oxides undergo intramolecular cyclization under mild conditions. Starting with 3-chloro-5-methylpyridine-2-carbaldehyde-N-oxide, treatment with acetic anhydride at 80°C induces furan ring closure via aldol condensation. This method achieves 50–65% yields and avoids transition-metal catalysts.

Advantages

  • No requirement for air-/moisture-sensitive reagents

  • Scalable to multigram quantities

Vapor-Phase Chlorination of Picoline Derivatives

Building on TFMP synthesis strategies , 5-methylfuro[3,2-b]pyridine is subjected to vapor-phase chlorination using Cl₂ gas over a Cr₂O₃/Al₂O₃ catalyst at 320°C. This method selectively substitutes the 3-position due to the electron-withdrawing effect of the furan oxygen, achieving 78% conversion with 89% selectivity.

Process Metrics

ParameterValue
Temperature320°C
Catalyst Loading15 wt% Cr₂O₃/Al₂O₃
Residence Time30 s

Industrial scalability makes this route viable for bulk production .

Functional Group Interconversion (FGI) Approaches

A less common strategy involves modifying pre-functionalized furopyridines. For instance, 3-amino-5-methylfuro[3,2-b]pyridine undergoes Sandmeyer reaction with CuCl₂/HCl at 0°C, replacing the amino group with chlorine. While yields are moderate (55–60%), this method allows late-stage diversification .

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Halogenation 72HighModerate
Cyclocondensation 68MediumLow
Heterocyclization 60HighHigh
Vapor-Phase 78IndustrialHigh
FGI 55LowLow

Q & A

Q. Critical Factors :

  • Temperature control (60–120°C) to avoid decomposition.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics.
  • Catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Yield Optimization Table :

MethodTypical Yield (%)Key Limitation
Cyclocondensation45–60Byproduct formation
Nucleophilic Substitution70–85Sensitivity to moisture
Suzuki Coupling50–75Catalyst cost and purification

How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Chlorine and methyl substituents induce distinct deshielding in adjacent protons (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • COSY and HSQC correlate coupling patterns to confirm ring connectivity.
  • Mass Spectrometry :
    • High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 197.5) and fragmentation pathways (e.g., loss of Cl•) .

Case Study :
In N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, NOESY confirmed spatial proximity between the methyl group and the carboxamide moiety .

What strategies mitigate regioselectivity challenges during functionalization of the furopyridine core?

Advanced Research Focus
Regioselectivity is influenced by electronic and steric effects:

  • Electrophilic Substitution :
    • Chlorine at C3 directs electrophiles to C5/C7 via resonance stabilization .
    • Trifluoromethyl groups at C5 increase electron deficiency, favoring nucleophilic attack at C2 .
  • Directed Metalation :
    • Use of directing groups (e.g., –Bpin) with Pd catalysts enables selective C–H activation at C4 .

Example :
In 3-chloro-5-(trifluoromethyl)pyridine, hydroxylation at C2 is achieved using KOH/EtOH under reflux, leveraging the electron-withdrawing CF₃ group .

How to reconcile contradictory reports on the biological activity of this compound derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Dosage Effects : Low doses may inhibit kinases selectively, while high doses induce off-target toxicity (e.g., hepatotoxicity) .
  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times alter IC₅₀ values .
  • Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., –CF₃) show longer half-lives in hepatic microsomes .

Q. Resolution Strategy :

  • Standardize assays using isogenic cell lines.
  • Conduct ADMET profiling early in lead optimization.

What computational approaches predict the reactivity of this compound in nucleophilic substitution?

Q. Advanced Research Focus

  • DFT Calculations :
    • Assess Fukui indices to identify electrophilic centers (e.g., C2 and C6 in chloro derivatives) .
    • Solvent models (e.g., PCM for DMSO) improve accuracy of activation energy barriers.
  • Molecular Dynamics :
    • Simulate transition states for SNAr reactions, highlighting steric hindrance from the methyl group .

Case Study :
For 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, DFT predicted a 15 kcal/mol barrier for hydroxylation, matching experimental kinetics .

How does substituent modification alter the photostability of furo[3,2-b]pyridine derivatives?

Q. Basic Research Focus

  • Electron-Donating Groups (e.g., –OCH₃): Increase π→π* transitions, reducing UV stability.
  • Electron-Withdrawing Groups (e.g., –NO₂): Enhance stability via resonance delocalization .

Q. Accelerated Degradation Testing :

SubstituentHalf-life (h, UV light)Degradation Pathway
–CH₃48C–Cl bond cleavage
–CF₃120Ring oxidation
–NO₂>200Minimal decomposition

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Byproduct Formation :
    • High-temperature cyclization generates dimeric side products; use flow reactors for precise thermal control .
  • Purification :
    • Silica gel chromatography is inefficient for gram-scale; switch to recrystallization (e.g., hexane/EtOAC) .
  • Catalyst Recycling :
    • Immobilized Pd catalysts reduce costs in coupling reactions .

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